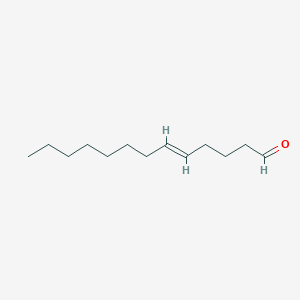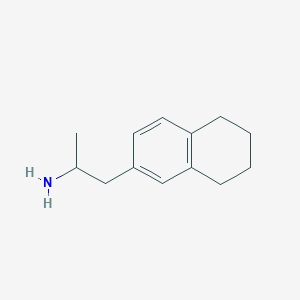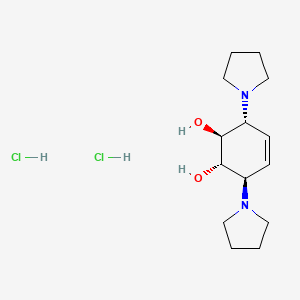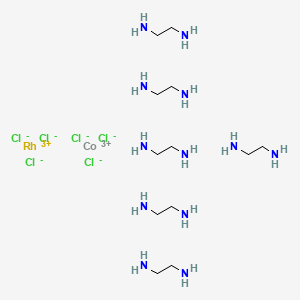
4-tetradecenal, Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tetradecenal, Z, also known as (Z)-4-tetradecenal, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by the presence of a double bond in the fourth position of the tetradecane chain. This compound is notable for its role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tetradecenal, Z, typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (Z)-4-tetradecenal. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure the selectivity of the Z-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound, can be achieved through large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-tetradecenal, Z, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: 4-tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-tetradecenal, Z, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a pheromone in certain insect species, playing a crucial role in mating and communication.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-tetradecenal, Z, involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of biochemical events that lead to behavioral responses. In chemical reactions, its reactivity is primarily governed by the presence of the aldehyde group and the double bond, which dictate its interactions with various reagents and catalysts.
Comparación Con Compuestos Similares
4-tetradecenal, Z, can be compared with other similar compounds such as:
- (Z)-5-tetradecenal
- (Z)-7-tetradecenal
- (Z)-11-tetradecenal
These compounds share structural similarities but differ in the position of the double bond, which influences their chemical properties and biological activities. The unique position of the double bond in this compound, imparts distinct reactivity and specificity in its applications.
Propiedades
Número CAS |
115018-49-0 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
(Z)-tetradec-4-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
Clave InChI |
MRSXTPSFUFLUIT-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCCC/C=C\CCC=O |
SMILES canónico |
CCCCCCCCCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



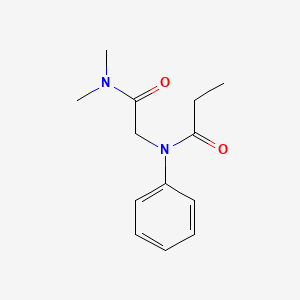


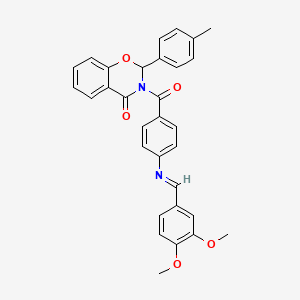
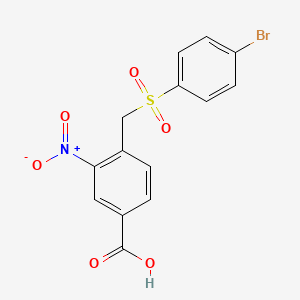
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
